Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate
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Overview
Description
Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a sulfonylamino group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate typically involves multiple steps, including acylation, nucleophilic substitution, and reduction . The starting materials are often commercially available compounds such as 4-fluoro-2-methoxy-5-nitroaniline . The reaction conditions may vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]methylidene]amino}ethyl)carbamate
Uniqueness
Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFURAIFTCMANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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